N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine
Overview
Description
“N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine” is a compound that contains an amino group (-NH2), a methylsulfonyl group (-SO2CH3), and a dipropylamine group (-N(C3H7)2) attached to a phenyl ring (a ring of 6 carbon atoms, also known as a benzene ring). Compounds with similar structures are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine” would likely involve a benzene ring substituted with an amino group, a methylsulfonyl group, and a dipropylamine group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Without more information, it’s difficult to provide a detailed analysis of the physical and chemical properties of "N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine" .Scientific Research Applications
Electrochemical Synthesis
- Electrochemical Generation of a Michael Acceptor : Research by Salahifar and Nematollahi (2015) demonstrates an environmentally friendly electrochemical approach for synthesizing 4-amino-3-(phenyl sulfonyl)diphenylamine derivatives. This method avoids the use of toxic reagents and solvents, showcasing the compound's utility in green chemistry (Salahifar & Nematollahi, 2015).
Biochemistry and Medicine
Membrane-Bound Phospholipase A2 Inhibitors : Oinuma et al. (1991) synthesized a series of compounds related to N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine, demonstrating their effectiveness as membrane-bound phospholipase A2 inhibitors. These compounds showed significant potential in reducing myocardial infarction in animal models (Oinuma et al., 1991).
Antiarrhythmic Activity : Butera et al. (1991) investigated the class III electrophysiological activity of certain compounds related to N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine. The study identified specific derivatives as potent class III antiarrhythmic agents, contributing to cardiovascular pharmacology (Butera et al., 1991).
Metabolic Activation in Cancer Research : Chou, Lang, and Kadlubar (1995) explored the bioactivation of N-hydroxy metabolites of carcinogenic arylamines and heterocyclic amines by human liver sulfotransferases. This research is crucial in understanding the metabolic processes related to cancer-causing compounds (Chou, Lang & Kadlubar, 1995).
Organic Synthesis and Materials Science
Synthesis of Isoxazolidines : Tsuge, Okano, and Eguchi (1995) used N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine derivatives for the regio- and stereo-selective synthesis of trifluoromethylated isoxazolidines. These compounds have implications in materials science and organic synthesis (Tsuge, Okano & Eguchi, 1995).
Photophysical Studies : Yang, Chiou, and Liau (2002) studied the photochemical behavior of trans-4-aminostilbene derivatives, including those with N-phenyl substitutions. This research contributes to our understanding of fluorescence in organic compounds and has potential applications in developing photonic materials (Yang, Chiou & Liau, 2002).
Chemistry and Catalysis
- Ligand Synthesis for Palladium Catalysis : Schulz, Císařová, and Štěpnička (2012) conducted research on phosphinoferrocene amidosulfonates and their use in Pd-catalyzed cyanation of aryl bromides. This work is significant in the field of catalysis and organometallic chemistry (Schulz, Císařová & Štěpnička, 2012).
Crystallography
- Crystal Engineering : Paisner, Zakharov, and Doxsee (2010) characterized a series of bis-thiourea derivatives, revealing a consistent intramolecular hydrogen bonding pattern. This research aids in understanding molecular structures and is useful in crystal engineering applications (Paisner, Zakharov & Doxsee, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methylsulfonyl-1-N,1-N-dipropylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-4-8-15(9-5-2)11-6-7-13(12(14)10-11)18(3,16)17/h6-7,10H,4-5,8-9,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSNYHNUKSSEDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=C(C=C1)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218828 | |
Record name | 4-(Methylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801218828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine | |
CAS RN |
1220033-60-2 | |
Record name | 4-(Methylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801218828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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